molecular formula C12H17BrN2O3 B13174813 tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13174813
M. Wt: 317.18 g/mol
InChI Key: WYIHGHACRHRGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a tert-butyl ester group, an amino group, a hydroxyl group, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate typically involves the reaction of tert-butyl 2-amino-3-hydroxypropanoate with 6-bromopyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-3-(6-chloropyridin-3-yl)-3-hydroxypropanoate
  • tert-Butyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate
  • tert-Butyl 2-amino-3-(6-iodopyridin-3-yl)-3-hydroxypropanoate

Uniqueness

The uniqueness of tert-Butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate lies in its bromopyridine moiety, which can undergo specific reactions that other halogenated derivatives may not. For example, the bromine atom can be selectively substituted under milder conditions compared to chlorine or fluorine .

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)9(14)10(16)7-4-5-8(13)15-6-7/h4-6,9-10,16H,14H2,1-3H3

InChI Key

WYIHGHACRHRGLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)Br)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.